molecular formula C21H13ClO5S B14994082 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate

Cat. No.: B14994082
M. Wt: 412.8 g/mol
InChI Key: IGRUTVDFQVNRQU-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate is a complex organic compound that features a benzoxathiol core, a chlorophenyl group, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate typically involves multiple steps:

    Formation of the Benzoxathiol Core: This can be achieved through the cyclization of appropriate thiol and phenol derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the benzoxathiol derivative with 3-methoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or catalysts like iron(III) chloride.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxathiol core can interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl and methoxybenzoate groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl benzoate
  • 7-(4-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methoxybenzoate
  • 7-(4-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methoxybenzoate

Uniqueness

The presence of the 3-methoxybenzoate ester in 7-(4-chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate distinguishes it from similar compounds. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C21H13ClO5S

Molecular Weight

412.8 g/mol

IUPAC Name

[7-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-methoxybenzoate

InChI

InChI=1S/C21H13ClO5S/c1-25-15-4-2-3-13(9-15)20(23)26-16-10-17(12-5-7-14(22)8-6-12)19-18(11-16)28-21(24)27-19/h2-11H,1H3

InChI Key

IGRUTVDFQVNRQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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